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Compound of Interest

Compound Name: 2-Propoxyethanol

Cat. No.: B165432

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
propoxyethanol, a widely used solvent in various industrial and pharmaceutical applications.
The guide focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy,
presenting key data in a structured format and detailing the experimental protocols for data
acquisition. This information is crucial for the identification, characterization, and quality control
of 2-propoxyethanol in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-propoxyethanol exhibits characteristic absorption bands

corresponding to the vibrations of its hydroxyl and ether functionalities, as well as its alkyl
backbone.

IR Spectral Data

The following table summarizes the key absorption peaks observed in the infrared spectrum of
2-propoxyethanol.
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Wavenumber (cm—?) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~2960, ~2870 Strong C-H stretch (alkane)

~1110 Strong C-O stretch (ether)

~1060 Strong C-O stretch (primary alcohol)

Data interpreted from the spectrum available on ChemicalBook.

Experimental Protocol for IR Spectroscopy

The infrared spectrum of liquid 2-propoxyethanol can be obtained using the following protocol:
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Sample Preparation:

o Ensure the sample of 2-propoxyethanol is pure and free of water, as water has a strong IR
absorption that can interfere with the spectrum.

o Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

o Gently press the plates together to form a thin liquid film.

 Alternatively, a demountable cell with a defined path length can be used for quantitative

analysis.
Data Acquisition:
e Record a background spectrum of the empty salt plates or cell.
e Place the prepared sample in the spectrometer's sample holder.

e Acquire the sample spectrum over the range of 4000-400 cm~1.
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e The final spectrum is obtained by subtracting the background spectrum from the sample
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H NMR and *3C NMR are essential for the structural elucidation and
confirmation of 2-propoxyethanol.

'H NMR Spectral Data

The *H NMR spectrum of 2-propoxyethanol provides information on the number of different
types of protons, their chemical environment, and their connectivity.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
0.92 Triplet 3H -CHs
1.57 Sextet 2H -CH2-CHs
2.5 (approx.) Singlet (broad) 1H -OH
3.44 Triplet 2H -O-CH2-CH2-CHs
3.53 Triplet 2H -O-CH2-CH2-OH
3.72 Triplet 2H -CH2-OH

Data interpreted from the spectrum available on ChemicalBook.[1] Multiplicities and coupling

constants are inferred from the peak patterns.

3C NMR Spectral Data

The 3C NMR spectrum indicates the number of unique carbon environments in the molecule.
Based on the structure of 2-propoxyethanol, five distinct carbon signals are expected.
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Chemical Shift (6, ppm) Assighment
~10 -CHs

~23 -CHz2-CHs

~62 -CH2-OH

~71 -O-CH2-CH2-OH
~73 -O-CH2-CH2-CHs

Note: The provided 3C NMR data is based on predicted values and typical chemical shift
ranges for similar functional groups. Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the procedure for acquiring *H and 3C NMR spectra of 2-

propoxyethanol:
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
Sample Preparation:

o Dissolve approximately 5-20 mg of 2-propoxyethanol in about 0.6-0.8 mL of a deuterated
solvent (e.g., chloroform-d, CDCls).

e The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR
spectrum and to provide a lock signal for the spectrometer.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solution for chemical shift calibration (6 = 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
 Insert the NMR tube into the spectrometer probe.

» Lock the spectrometer on the deuterium signal of the solvent.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b165432?utm_src=pdf-body
https://www.benchchem.com/product/b165432?utm_src=pdf-body
https://www.benchchem.com/product/b165432?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Shim the magnetic field to achieve optimal homogeneity.
o For IH NMR, acquire the spectrum using a standard pulse sequence.

e For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
to single lines for each carbon.

e Process the acquired free induction decay (FID) using Fourier transformation, phase
correction, and baseline correction to obtain the final spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the chemical structure of 2-
propoxyethanol to the interpretation of its spectroscopic data.
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Caption: Workflow of Spectroscopic Analysis for 2-Propoxyethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-PROPOXYETHANOL(2807-30-9) 1H NMR [m.chemicalbook.com]

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Propoxyethanol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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